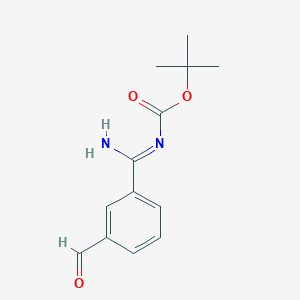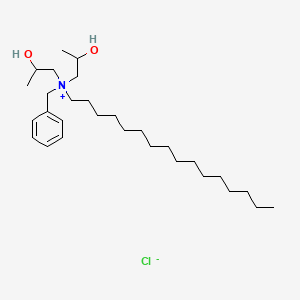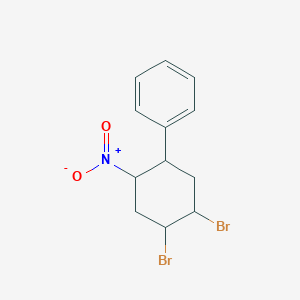
3-(Boc-Amidino)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Boc-Amidino)benzaldehyde, also known as [(3-Formyl-phenyl)-imino-methyl]-carbamic acid tert-butyl ester, is a chemical compound with the molecular formula C13H16N2O3. It is a derivative of benzaldehyde, where the aldehyde group is substituted with a Boc-amidino group. This compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
One of the common methods for synthesizing 3-(Boc-Amidino)benzaldehyde involves the Proline-catalyzed asymmetric Mannich reaction. In this method, benzaldehyde-derived N-Boc-imine is treated with (S)-Proline in acetone to yield the desired product with high enantioselectivity . The reaction conditions typically involve using 20 mol% of (S)-Proline as a catalyst and conducting the reaction at 0°C in acetonitrile .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes using environmentally friendly reagents and minimizing waste generation .
Analyse Des Réactions Chimiques
Types of Reactions
3-(Boc-Amidino)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form carboxylic acids.
Reduction: The aldehyde group can be reduced to form alcohols.
Substitution: The Boc-amidino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines and thiols can react with the Boc-amidino group under mild conditions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
3-(Boc-Amidino)benzaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: It is employed in the study of enzyme mechanisms and protein-ligand interactions.
Industry: It is used in the production of fine chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 3-(Boc-Amidino)benzaldehyde involves its interaction with cellular macromolecules. The Boc-amidino group can form covalent bonds with amino acids in proteins, leading to the inhibition of enzyme activity. This compound can also disrupt cellular redox homeostasis, making it effective against certain fungal pathogens .
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzaldehyde: The parent compound, which lacks the Boc-amidino group.
N-Boc-imines: Compounds with a similar Boc-protected imine group.
Substituted Benzaldehydes: Benzaldehyde derivatives with various substituents on the aromatic ring
Uniqueness
3-(Boc-Amidino)benzaldehyde is unique due to the presence of the Boc-amidino group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound in synthetic chemistry and biomedical research .
Propriétés
Formule moléculaire |
C13H16N2O3 |
|---|---|
Poids moléculaire |
248.28 g/mol |
Nom IUPAC |
tert-butyl (NZ)-N-[amino-(3-formylphenyl)methylidene]carbamate |
InChI |
InChI=1S/C13H16N2O3/c1-13(2,3)18-12(17)15-11(14)10-6-4-5-9(7-10)8-16/h4-8H,1-3H3,(H2,14,15,17) |
Clé InChI |
SSCJFQRKPGHZGU-UHFFFAOYSA-N |
SMILES isomérique |
CC(C)(C)OC(=O)/N=C(/C1=CC=CC(=C1)C=O)\N |
SMILES canonique |
CC(C)(C)OC(=O)N=C(C1=CC=CC(=C1)C=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







